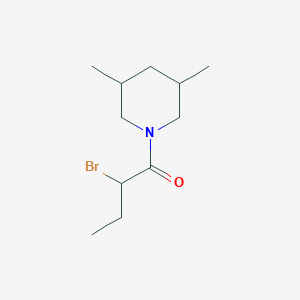

1-(2-Bromobutanoyl)-3,5-dimethylpiperidine

描述

Significance of the Piperidine (B6355638) Scaffold in Synthetic Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. researchgate.net Its prevalence is a testament to its favorable physicochemical properties and its ability to act as a versatile scaffold in drug design. thieme-connect.comthieme-connect.com The incorporation of a piperidine moiety into a molecule can significantly influence its properties in several beneficial ways:

Modulation of Physicochemical Properties: The piperidine ring can improve a compound's aqueous solubility and lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). thieme-connect.comdoaj.org

Enhancement of Biological Activity: The three-dimensional structure of the piperidine ring allows it to present substituents in specific spatial orientations, enabling precise interactions with biological targets like enzymes and receptors. thieme-connect.com This can lead to enhanced potency and selectivity. thieme-connect.com

Pharmacokinetic Improvement: The presence of the piperidine scaffold can lead to improved pharmacokinetic profiles, contributing to better bioavailability and in vivo stability. thieme-connect.com

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for extensive structure-activity relationship (SAR) studies to optimize biological activity. researchgate.net

The piperidine framework is a key component in over 70 commercially available drugs, including blockbusters, highlighting its importance to the pharmaceutical industry. researchgate.net Its derivatives are employed across a wide spectrum of therapeutic areas, including as CNS modulators, anticoagulants, antihistamines, and anticancer agents. researchgate.net

Overview of Halogenated Acyl Moieties in Complex Molecular Architectures

The introduction of halogen atoms into organic molecules is a powerful strategy in medicinal chemistry and the synthesis of complex targets. nih.gov Halogenated compounds are fundamental to contemporary organic synthesis, serving as both reactive intermediates and as property-defining groups in the final products. rsc.org A halogenated acyl moiety, such as a 2-bromobutanoyl group, imparts specific reactivity and properties to a molecule.

The key features of halogenated acyl groups include:

Altered Biological Activity: Halogen atoms can significantly influence a molecule's biological activity through various mechanisms. They can form halogen bonds, a type of non-covalent interaction, with biological targets, which can enhance binding affinity. nih.gov

Metabolic Stability: The incorporation of halogens can block sites of metabolism on a molecule, increasing its metabolic stability and prolonging its duration of action in vivo. nih.gov

Synthetic Handles: Halogen atoms, particularly bromine and chlorine, are excellent leaving groups in nucleophilic substitution reactions. rsc.org An α-bromo acyl group, as seen in 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine, creates a reactive center that is primed for further chemical modification. acs.orgnih.gov This allows the acyl group to serve as a versatile "handle" for introducing a wide array of other functional groups, facilitating the synthesis of diverse molecular libraries.

The reactivity of the carbon-halogen bond is central to its utility in synthesis, making halogenated acyl groups valuable precursors for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

Contextualizing this compound within Contemporary Organic Synthesis

While specific literature on this compound is not extensively available, its chemical structure allows for a clear contextualization of its role as a specialized building block in modern organic synthesis. The molecule is composed of three key components: the 3,5-dimethylpiperidine (B146706) ring, the N-acyl linkage, and the α-brominated butanoyl chain. Each component contributes to its potential utility.

The 3,5-Dimethylpiperidine Moiety: This portion of the molecule provides a defined stereochemical and conformational framework. 3,5-Dimethylpiperidine itself is a valuable building block for pharmaceuticals and advanced materials. tuodaindus.com The presence of the two methyl groups provides steric bulk that can influence the reactivity of the molecule and the stereochemical outcome of subsequent reactions. The cis and trans isomers of the dimethylated ring offer different three-dimensional shapes, which can be exploited to fine-tune interactions in catalysis or with biological targets. tuodaindus.com

The α-Bromobutanoyl Group: The primary role of this group is to serve as a reactive electrophilic center. The bromine atom at the alpha position to the amide carbonyl is a good leaving group, making the molecule susceptible to nucleophilic attack. This structure is an ideal precursor for α-functionalization reactions, where the bromine is displaced by a variety of nucleophiles (e.g., amines, thiols, carbanions) to introduce new functionality. This positions the compound as a key intermediate for building more complex molecular scaffolds. acs.orgnih.gov

Therefore, this compound is best understood not as an end-product but as a versatile synthetic intermediate. Its design allows chemists to first install the structurally important 3,5-dimethylpiperidine scaffold and then use the reactive α-bromo amide as a point for diversification to create libraries of more complex piperidine derivatives for applications in drug discovery and materials science. tuodaindus.comnih.gov

Data Tables

Table 1: Physicochemical Properties of the 3,5-Dimethylpiperidine Scaffold

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₅N | sigmaaldrich.com |

| Molecular Weight | 113.20 g/mol | sigmaaldrich.com |

| Boiling Point | 144 °C | sigmaaldrich.com |

| Density | 0.853 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4454 | sigmaaldrich.com |

Table 2: Structural Components of this compound and Their Synthetic Roles

| Structural Component | Key Feature | Primary Role in Synthesis |

|---|---|---|

| 3,5-Dimethylpiperidine Ring | Substituted heterocycle with defined stereochemistry | Provides a core scaffold, influences solubility and biological interactions. tuodaindus.com |

| N-Acyl Linkage (Amide) | Connects the piperidine ring to the acyl chain | A stable chemical linker common in pharmaceuticals. |

| α-Bromo Acyl Group | Carbonyl with a bromine atom on the adjacent carbon | A reactive electrophilic site for nucleophilic substitution; acts as a "handle" for further functionalization. acs.orgnih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(3,5-dimethylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO/c1-4-10(12)11(14)13-6-8(2)5-9(3)7-13/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXJTHPOIZHMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(CC(C1)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromobutanoyl 3,5 Dimethylpiperidine

Precursor Synthesis: Advanced Approaches to 3,5-Dimethylpiperidine (B146706) and its Stereoisomers

The 3,5-dimethylpiperidine precursor can exist as two diastereomers: a chiral (R,R)/(S,S) enantiomeric pair and an achiral (R,S) or meso-isomer. wikipedia.org The stereochemistry of this precursor is crucial as it dictates the properties of the final product. Advanced synthetic methods focus on controlling this stereochemistry. The most common industrial route to 3,5-dimethylpiperidine is the hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). wikipedia.orggoogle.com

Diastereoselective and Enantioselective Syntheses of Substituted Piperidines

The diastereoselectivity of the hydrogenation of 3,5-dimethylpyridine can be influenced by the choice of catalyst and reaction conditions. tuodaindus.com For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst tends to favor the formation of the trans isomer, while platinum-based catalysts can yield different isomer ratios. tuodaindus.com A Chinese patent describes a method to increase the proportion of the trans isomer to 20-35% by using a composite catalyst of ruthenium-carbon, nickel powder, and metal acetate (B1210297) under hydrogen pressure. google.com This method provides a milder and more controllable reaction, enhancing the yield of the desired trans-3,5-dimethylpiperidine. google.com

For the enantioselective synthesis of 3,5-disubstituted piperidines, more sophisticated strategies are required. One such approach involves the diastereoselective alkylation of chiral non-racemic lactams. nih.govresearchgate.net This method allows for the synthesis of enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov The process starts with the cyclocondensation of an enantiopure phenylglycinol with a racemic γ-substituted δ-oxoester, which proceeds through a dynamic kinetic resolution to yield a chiral lactam. nih.govresearchgate.net Subsequent diastereoselective alkylation at the α-position of the lactam carbonyl, followed by further transformations, provides access to the desired enantiopure piperidine (B6355638). nih.gov

| Catalyst | Isomer Ratio (trans:cis) | Isolated Yields (%) |

|---|---|---|

| 10% Palladium on Carbon (Pd/C) | 70:30 | trans: 51%, cis: 17% (after N-benzylation) |

| 10% Platinum Oxide (PtO₂) | 60:40 | Not specified |

Synthetic Transformations from Acyclic Precursors to the Piperidine Ring

Modern synthetic chemistry offers innovative approaches to construct the piperidine ring from acyclic precursors, providing alternatives to the traditional hydrogenation of pyridine (B92270) derivatives. One such method is the catalytic, regio- and enantioselective δ-C-H cyanation of acyclic amines. nih.gov This strategy utilizes a chiral copper catalyst to mediate an intramolecular hydrogen atom transfer (HAT) from an N-centered radical, leading to the formation of a δ-amino nitrile. nih.gov This intermediate can then be further elaborated to yield a chiral piperidine. nih.gov This approach represents a powerful tool for the asymmetric synthesis of piperidines from readily available linear amines. nih.gov

Another strategy involves the intramolecular cyclization of appropriately functionalized acyclic amines. For example, a two-directional synthesis approach can be used to create 3,5-disubstituted indolizidines, which share a similar substitution pattern with the target piperidine. whiterose.ac.uk This methodology involves a "clip-cycle" strategy where a linear protected amino-diene is reacted with an α,β-unsaturated thioester, followed by an asymmetric intramolecular Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk While this example leads to a different heterocyclic system, the underlying principles of intramolecular cyclization of acyclic precursors can be adapted for the synthesis of 3,5-disubstituted piperidines.

N-Acylation Strategies for Piperidine Derivatives

The final step in the synthesis of 1-(2-bromobutanoyl)-3,5-dimethylpiperidine is the N-acylation of the 3,5-dimethylpiperidine precursor. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and the carboxylic acid derivative of the 2-bromobutanoyl moiety.

Direct Acylation with 2-Bromobutanoyl Halides

The most direct method for the N-acylation of 3,5-dimethylpiperidine is the reaction with a 2-bromobutanoyl halide, typically 2-bromobutanoyl chloride or bromide. This reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. This is followed by the elimination of the halide ion, forming the desired amide product. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct that is formed. semanticscholar.org The choice of solvent can also influence the reaction rate and yield, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly used.

The regioselectivity of the acylation is generally high, with the reaction occurring exclusively at the nitrogen atom. However, the steric hindrance presented by the methyl groups at the 3 and 5 positions of the piperidine ring might influence the reaction rate compared to unsubstituted piperidine.

Alternative Acylation Reagents and Mechanistic Considerations

Besides acyl halides, other acylating agents can be employed for the N-acylation of piperidines. 2-Bromobutanoic anhydride (B1165640) is a suitable alternative. youtube.com The reaction with an anhydride also proceeds via a nucleophilic acyl substitution mechanism, with the leaving group being a carboxylate anion. This method can sometimes be advantageous as it avoids the generation of corrosive hydrogen halides. The reaction can be performed under neutral conditions or in the presence of a catalyst. icm.edu.pl

Another approach involves the use of mixed anhydrides, which can be generated in situ from 2-bromobutanoic acid and another carboxylic acid derivative, such as a chloroformate. These mixed anhydrides can be highly reactive acylating agents. Furthermore, coupling reagents commonly used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt, HOAt), can be used to facilitate the amide bond formation between 3,5-dimethylpiperidine and 2-bromobutanoic acid.

Mechanistically, the nature of the acylating agent can influence the reaction profile. Acyl chlorides are generally more reactive than anhydrides. The presence of a base is crucial when using acyl halides to prevent the protonation of the starting amine, which would render it non-nucleophilic. In some cases, internal nucleophilic catalysis can be employed, for instance, by using substrates containing a pyridine ring that can act as an internal catalyst to facilitate the acylation. semanticscholar.org

Asymmetric Synthesis of the 2-Bromobutanoyl Moiety

The 2-bromobutanoyl moiety contains a stereocenter at the C2 position, and its stereochemistry can significantly impact the biological activity of the final compound. Therefore, methods for the asymmetric synthesis of this fragment are of great importance.

Several strategies can be employed to obtain enantiomerically enriched 2-bromobutanoic acid or its derivatives. One common approach is the enzymatic resolution of racemic 2-bromobutanoic acid. manchester.ac.uk This method utilizes enzymes, such as lipases, that can selectively react with one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the kinetic resolution of similar compounds. nih.gov

Another powerful strategy is the use of chiral auxiliaries . wikipedia.orgnumberanalytics.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the butanoyl precursor. The chiral auxiliary then directs a subsequent bromination reaction to occur diastereoselectively, leading to the formation of one diastereomer in excess. williams.edu Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the diastereoselective alkylation and other transformations of carboxylic acid derivatives. williams.eduresearchgate.net After the bromination step, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched 2-bromobutanoic acid. williams.edu

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective alkylations, aldol (B89426) reactions | Forms a rigid chelated transition state, directing the approach of the electrophile. |

| Camphorsultam | Diastereoselective reactions of α,β-unsaturated systems | Provides high stereocontrol due to its rigid bicyclic structure. |

| (R)- or (S)-Pseudoephedrine | Asymmetric alkylation of amides | The auxiliary can be removed under mild conditions. |

Stereoselective Bromination of Butanoic Acid Derivatives

The stereoselective bromination of butanoic acid derivatives is a critical step in introducing the chiral center at the second carbon of the butanoyl group. Radical bromination of certain carboxylic acid derivatives can proceed with stereoselectivity. For instance, the reaction of (S)-2-chloro-3-phenylpropanoic acid derivatives with N-bromosuccinimide (NBS) results in the corresponding 3-bromo-2-chloro derivatives with a preference for the formation of the (2R,3S) isomers. researchgate.net The degree of stereoselectivity in such reactions is influenced by the nature of the carboxylic acid derivative, with esters often showing high stereoselectivity, while the selectivity in amides can vary depending on the amide's structure. researchgate.net Theoretical studies have suggested that the observed stereoselectivity can be attributed to the conformational preferences of the radical intermediate formed during the reaction. researchgate.net

For the synthesis of an α-bromo butanoic acid derivative, a similar free-radical bromination approach can be envisioned. The reaction would likely involve the use of a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The stereochemical outcome would be dependent on the specific substrate and reaction conditions.

Table 1: Factors Influencing Stereoselectivity in Radical Bromination

| Factor | Influence on Stereoselectivity | Reference |

| Nature of Carboxylic Acid Derivative | Esters generally exhibit higher stereoselectivity compared to amides. | researchgate.net |

| Amide Structure | The specific substituents on the amide nitrogen can alter the stereochemical outcome. | researchgate.net |

| Intermediate Conformation | The energy profile and distribution of conformers of the radical intermediate play a crucial role. | researchgate.net |

Chiral Auxiliary-Mediated or Catalytic Methods for α-Bromination

To achieve high levels of enantioselectivity in the α-bromination of carbonyl compounds, the use of chiral auxiliaries or organocatalysts is a well-established strategy. wikipedia.orgsigmaaldrich.com

Chiral Auxiliary-Mediated Bromination:

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of synthesizing an enantiomerically enriched α-bromo acid derivative, a chiral auxiliary, such as an oxazolidinone, can be acylated with butanoyl chloride. harvard.edu The resulting N-acyl oxazolidinone can then be enolized and subsequently brominated. The bulky chiral auxiliary blocks one face of the enolate, leading to the electrophilic attack of the bromine source from the less hindered face, thus inducing asymmetry. Following the bromination, the auxiliary can be cleaved to yield the desired α-brominated carboxylic acid or its derivative, which can then be used in the subsequent acylation step. Evans' oxazolidinone auxiliaries are frequently employed for such asymmetric alkylations and could be adapted for bromination. harvard.eduresearchgate.net

Organocatalytic α-Bromination:

Organocatalysis offers an alternative approach to enantioselective α-bromination, avoiding the need to install and remove a chiral auxiliary. Chiral amines, such as derivatives of proline or diphenylpyrrolidine, can catalyze the enantioselective α-bromination of aldehydes and ketones. researchgate.netrsc.org The mechanism typically involves the formation of a chiral enamine intermediate from the catalyst and the carbonyl substrate. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), with the stereochemistry being controlled by the chiral catalyst. researchgate.netacs.org While this method is well-developed for aldehydes and ketones, its direct application to butanoic acid derivatives would likely require initial conversion of the acid to a more reactive species like an aldehyde or a specific type of ester.

Table 2: Comparison of Chiral Strategies for α-Bromination

| Method | Advantages | Disadvantages | Key Reagents/Catalysts |

| Chiral Auxiliary | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. | Evans' oxazolidinones, pseudoephedrine. wikipedia.orgharvard.edu |

| Organocatalysis | Atom-economical, avoids auxiliary installation/removal. | May require substrate modification, catalyst loading can be a factor. | Proline derivatives, diphenylpyrrolidine catalysts, NBS. researchgate.netrsc.orgresearchgate.net |

Integrated Multi-Step Synthesis of this compound

Synthetic Pathway:

Preparation of 2-Bromobutanoyl Halide: Butanoic acid can be converted to its acid halide, for example, butanoyl chloride, using a standard halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent α-bromination can then be carried out. Alternatively, an α-bromination of butanoic acid itself can be performed, followed by conversion to the acid halide.

Stereoselective α-Bromination: As discussed in the previous sections, this step is crucial for controlling the stereochemistry of the final product. A method employing a chiral auxiliary or an organocatalytic approach would be chosen based on the desired enantiomeric purity and scalability.

Acylation of 3,5-dimethylpiperidine: The final step is the formation of the amide bond. This is typically achieved by reacting the 2-bromobutanoyl halide with 3,5-dimethylpiperidine in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is important for optimizing the yield and purity of the final product.

The integration of these steps, particularly in a continuous flow setup, can offer advantages such as improved reaction control, enhanced safety, and reduced workup requirements. syrris.jp

Optimization of Reaction Conditions and Process Efficiency in Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for each step. researchgate.net

For the bromination step , key parameters to optimize include the choice of brominating agent (e.g., NBS, tetrabutylammonium (B224687) tribromide), solvent, temperature, and, in the case of catalytic reactions, the catalyst loading and structure. researchgate.netnih.gov For instance, in organocatalytic α-bromination of aldehydes, the addition of water and the slow addition of NBS have been shown to improve both yield and enantioselectivity by minimizing side reactions and catalyst deactivation. acs.org

In the acylation step , the reaction conditions to be optimized include the stoichiometry of the reactants, the type of base used (e.g., triethylamine, pyridine), the reaction temperature, and the solvent. The choice of solvent can influence the solubility of the reactants and the reaction rate. The temperature needs to be controlled to prevent side reactions and decomposition of the product.

Process efficiency can be further enhanced by minimizing the number of purification steps. This can be achieved through the use of polymer-supported reagents or by designing the reaction sequence in a way that allows for telescoping of steps without intermediate purification. syrris.jp Continuous flow synthesis provides an excellent platform for such integrated processes, allowing for precise control over reaction parameters and facilitating in-line workup and purification. mit.eduresearchgate.net

Table 3: Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters for Optimization | Desired Outcome |

| α-Bromination | Brominating agent, solvent, temperature, catalyst (if any), stoichiometry. | High yield, high stereoselectivity, minimal side products. |

| Acylation | Base, solvent, temperature, stoichiometry of reactants. | High yield, high purity of the final product, ease of workup. |

| Overall Process | Number of steps, purification methods, batch vs. flow chemistry. | High overall yield, process efficiency, scalability, and safety. |

Stereochemistry and Conformational Analysis of 1 2 Bromobutanoyl 3,5 Dimethylpiperidine

Chirality Elements and Stereoisomerism within the Molecular Framework

The compound possesses chiral centers in both its piperidine (B6355638) and acyl moieties, giving rise to several diastereomers and enantiomers. For a molecule with 'n' chirality centers, the maximum number of possible stereoisomers is 2n. libretexts.org

The 3,5-dimethylpiperidine (B146706) portion of the molecule is a key source of its stereochemical diversity. This piperidine derivative exists as two distinct diastereomers: a cis isomer and a trans isomer, distinguished by the relative orientation of the two methyl groups on the six-membered ring. tuodaindus.comwikipedia.org

cis-3,5-Dimethylpiperidine : In this isomer, the methyl groups at positions 3 and 5 are on the same side of the piperidine ring. This configuration possesses a plane of symmetry, making it an achiral meso compound.

trans-3,5-Dimethylpiperidine : In the trans isomer, the methyl groups are situated on opposite sides of the ring. This arrangement lacks a plane of symmetry, rendering the molecule chiral. It therefore exists as a pair of enantiomers: (3R,5R)-3,5-dimethylpiperidine and (3S,5S)-3,5-dimethylpiperidine. wikipedia.org

The synthesis of 3,5-dimethylpiperidine, often through the hydrogenation of 3,5-dimethylpyridine (B147111), typically yields a mixture of these cis and trans diastereomers. tuodaindus.comwikipedia.orgnih.gov These isomers have different physical properties, which allows for their separation by methods such as crystallization or chromatography. tuodaindus.com

The second source of chirality in the molecule is the 2-bromobutanoyl group. The α-carbon (C2), which is bonded to the bromine atom, is a stereogenic center. This results in two possible configurations for the acyl group:

(R)-2-Bromobutanoyl

(S)-2-Bromobutanoyl

The combination of the stereoisomers from the piperidine core and the acyl group results in multiple stereoisomers for the final compound, 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine. The relationships between these isomers are summarized in the table below.

| Piperidine Core Configuration | Acyl Group Configuration | Resulting Stereoisomer | Stereochemical Relationship |

| cis (meso) | (R) | (cis)-(R) | Enantiomers |

| cis (meso) | (S) | (cis)-(S) | |

| trans (3R,5R) | (R) | (3R,5R)-(R) | Diastereomers |

| trans (3R,5R) | (S) | (3R,5R)-(S) | |

| trans (3S,5S) | (R) | (3S,5S)-(R) | Diastereomers |

| trans (3S,5S) | (S) | (3S,5S)-(S) | |

| (3R,5R)-(R) and (3S,5S)-(S) are enantiomers | |||

| (3R,5R)-(S) and (3S,5S)-(R) are enantiomers |

Conformational Landscape of the Piperidine Ring and Acyl Side Chain

The three-dimensional shape of this compound is not static but is defined by a landscape of different conformations. The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain.

In N-acylpiperidines, the nitrogen atom's lone pair conjugates with the adjacent carbonyl group, giving the N-C(O) amide bond partial double-bond character. nih.gov This planarity creates a phenomenon known as pseudoallylic strain, which influences the conformational preferences of substituents on the piperidine ring. nih.gov

Piperidine Ring Inversion : The chair conformation of the piperidine ring can undergo inversion, which interconverts axial and equatorial substituents.

Amide Bond Rotation : Rotation around the N-C(O) bond is restricted due to its partial double-bond character, but different rotamers can exist.

Side Chain Rotation : There is free rotation around the single bonds within the 2-bromobutanoyl side chain.

Studies of N-acylpiperidines indicate a strong preference for the chair conformation over the higher-energy twist-boat conformation. nih.govacs.org The twist-boat form is estimated to be about 1.5 kcal/mol less favorable. nih.govacs.org The orientation of the methyl groups on the piperidine ring (axial vs. equatorial) in the lowest energy chair conformation will depend on the specific stereoisomer (cis or trans) and the steric interactions within the molecule.

Influence of Stereoisomerism on Spectroscopic Signatures

Different stereoisomers of a molecule are chemically distinct and can be differentiated by various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

1H and 13C NMR : Diastereomers have different spatial arrangements of atoms, leading to distinct chemical environments for their respective nuclei. Consequently, they will exhibit different chemical shifts in both 1H and 13C NMR spectra.

Coupling Constants (J-values) : In 1H NMR, the coupling constants between adjacent protons are highly dependent on the dihedral angle between them. This relationship is crucial for determining the relative stereochemistry of substituents on the piperidine ring. nih.gov By analyzing J-values, one can often distinguish between axial and equatorial protons and, by extension, the conformation of the ring and the orientation of the methyl groups.

2D NMR Techniques : Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further conformational insights. A NOESY experiment detects through-space interactions between protons that are close to each other, which can confirm the spatial relationship between atoms in a preferred conformation. rcsi.com

Enantiomers, being mirror images, have identical NMR spectra in an achiral solvent. However, their presence can be detected using chiral shift reagents or by performing NMR in a chiral solvent, which induces a diastereomeric interaction and allows for their differentiation.

Diastereomeric and Enantiomeric Resolution Methodologies

The separation of the different stereoisomers of this compound is essential for studying their individual properties. Since diastereomers possess different physical properties (e.g., boiling point, solubility, chromatographic retention), they can often be separated using standard laboratory techniques.

Methods for Resolution:

| Resolution Technique | Principle | Applicability |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. Diastereomers have different affinities, allowing for their separation. | Diastereomers |

| Fractional Crystallization | Separation based on differences in solubility. Can be applied directly to diastereomers or to diastereomeric salts formed by reacting a racemate with a chiral resolving agent. researchgate.net | Diastereomers, Enantiomers (via diastereomeric salts) |

| Chiral Chromatography | Utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. | Enantiomers |

| Kinetic Resolution | Involves reacting a racemic mixture with a chiral catalyst or reagent that reacts faster with one enantiomer, leaving the other enantiomer in excess. nih.gov | Enantiomers |

| Dynamic Resolution | A method where the enantiomers are allowed to interconvert during the resolution process, which can theoretically convert an entire racemic mixture into a single enantiomer. nih.gov | Enantiomers |

The initial separation would likely involve standard chromatography or crystallization to separate the diastereomers arising from the cis and trans piperidine cores. Subsequently, the enantiomeric pairs (e.g., the trans-(R) and trans-(S) acyl derivatives) would require chiral resolution methods for their separation.

Reactivity and Mechanistic Investigations of 1 2 Bromobutanoyl 3,5 Dimethylpiperidine

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom alpha to the carbonyl group, bearing a bromine atom, is an electrophilic center and thus susceptible to nucleophilic attack. The substitution at this center can proceed through either bimolecular (S(_N)2) or unimolecular (S(_N)1) pathways, with the operative mechanism being highly dependent on the nucleophile, solvent, and steric environment. scribd.commasterorganicchemistry.com

The reaction of 1-(2-bromobutanoyl)-3,5-dimethylpiperidine with external nucleophiles is expected to predominantly follow the S(_N)2 mechanism. This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. quora.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, less sterically hindered nucleophiles favor the S(_N)2 pathway. libretexts.org

Conversely, the S(_N)1 pathway is less likely for this substrate under typical conditions. The S(_N)1 mechanism proceeds through a carbocation intermediate, and its stability is a key determining factor. scribd.commasterorganicchemistry.com While the adjacent carbonyl group can offer some resonance stabilization to a potential carbocation, α-carbonyl carbocations are generally not as stable as tertiary or benzylic carbocations. For an S(_N)1 reaction to occur, conditions that favor carbocation formation, such as the use of a polar protic solvent and a non-basic, weakly coordinating nucleophile, would be necessary. libretexts.org

The competition between S(_N)1 and S(_N)2 pathways is summarized in the table below.

| Factor | Favors S(_N)2 Pathway | Favors S(_N)1 Pathway | Rationale for this compound |

| Substrate | Primary > Secondary | Tertiary > Secondary | Secondary halide; S(_N)2 is sterically accessible, S(_N)1 carbocation has some resonance stabilization. |

| Nucleophile | Strong, high concentration | Weak, low concentration | Strong nucleophiles will favor S(_N)2. |

| Solvent | Polar aprotic | Polar protic | Solvent choice can be used to direct the mechanism. |

| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group for both pathways. |

This table illustrates the factors influencing the competition between S(_N)1 and S(_N)2 reaction pathways.

A variety of nucleophiles can be employed for the substitution reaction, leading to a range of α-functionalized amides. These include oxygen nucleophiles (e.g., hydroxides, alkoxides), nitrogen nucleophiles (e.g., amines, azides), and sulfur nucleophiles (e.g., thiolates). nih.govnih.gov

The structure of this compound is conducive to intramolecular reactions. The piperidine (B6355638) nitrogen, although part of an amide linkage and thus less nucleophilic than a free amine, can potentially act as an internal nucleophile. masterorganicchemistry.com An intramolecular S(_N)2 reaction, where the nitrogen atom attacks the brominated carbon, would lead to the formation of a bicyclic system containing a piperidinone ring. Such cyclizations are known to occur with haloamides, often facilitated by a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. However, in this specific case, the amide nitrogen is tertiary and cannot be deprotonated. Therefore, direct participation of the amide nitrogen in a cyclization is not feasible.

Alternatively, if the amide bond were to be cleaved, the resulting secondary amine could readily undergo intramolecular cyclization. More plausibly, under specific conditions, the lone pair on the piperidine nitrogen could directly attack the electrophilic carbon. This would result in the formation of a bicyclic aziridinium (B1262131) ion intermediate, which would be highly strained and reactive. This intermediate could then be opened by an external nucleophile.

Reactivity of the Amide Linkage: Hydrolysis and Transamidation

The amide bond in this compound is generally stable but can undergo cleavage under forceful conditions. The steric hindrance provided by the 3,5-dimethylpiperidine (B146706) ring can make the carbonyl carbon less accessible to nucleophiles, thus reducing the rate of hydrolysis and transamidation compared to less hindered amides. echemi.com

Hydrolysis: Acid- or base-catalyzed hydrolysis will cleave the amide bond to yield 2-bromobutanoic acid and 3,5-dimethylpiperidine.

Acid-catalyzed hydrolysis: This typically involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis: This involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the piperidide anion. This is generally a slower process for tertiary amides.

Transamidation: Transamidation, the exchange of the amine portion of an amide, is a challenging reaction for tertiary amides due to their lower reactivity. acs.orgchemistryviews.org Specialized catalytic systems, often involving transition metals or strong Lewis acids, are typically required to facilitate the cleavage of the robust C-N bond. rsc.orgresearchgate.net The reaction of this compound with another amine in the presence of a suitable catalyst could yield a new amide and 3,5-dimethylpiperidine.

Behavior of the Piperidine Nitrogen as a Base or Nucleophile

The nitrogen atom in the 3,5-dimethylpiperidine ring is part of an amide functionality. This significantly reduces its basicity and nucleophilicity compared to a free secondary amine. masterorganicchemistry.commasterorganicchemistry.com The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group.

Consequently, the piperidine nitrogen in this molecule is a very weak base and a poor nucleophile under most conditions. youtube.com It is unlikely to be protonated by weak acids or to participate in nucleophilic reactions that require a significant degree of nucleophilic character, such as alkylation at the nitrogen atom. Strong acidic conditions would lead to protonation, but this would likely be followed by or be in competition with hydrolysis of the amide bond.

Elimination Reactions Leading to Unsaturated Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated amide. This reaction typically proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the brominated carbon (the β-carbon), and the bromide ion is eliminated simultaneously, resulting in the formation of a double bond. msu.eduyoutube.comlibretexts.org

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In this case, abstraction of a proton from the methylene (B1212753) group (C3 of the butanoyl chain) would lead to the formation of 1-(2-ethyl-2-propenoyl)-3,5-dimethylpiperidine, while abstraction from the methyl group (C4 of the butanoyl chain) would yield 1-(but-2-enoyl)-3,5-dimethylpiperidine. According to Zaitsev's rule, the latter, being a more substituted alkene, would be the expected major product. The use of a sterically hindered base, such as potassium tert-butoxide, could favor the formation of the less substituted "Hofmann" product. askfilo.com

The expected products of the elimination reaction are detailed in the table below.

| Product Name | Structure | Type of Product |

| 1-(But-2-enoyl)-3,5-dimethylpiperidine | (CH(_3))=CHCON(CH(_2))(5)H({10}) | Zaitsev Product (Major) |

| 1-(2-Ethylpropenoyl)-3,5-dimethylpiperidine | CH(_2)=C(CH(_2)CH(_3))CON(CH(_2))(5)H({10}) | Hofmann Product (Minor) |

This table presents the potential products resulting from the elimination reaction of this compound.

Catalytic Transformations and Their Mechanistic Underpinnings

The reactivity of α-haloamides like this compound can be significantly enhanced and controlled through various catalytic methods. nih.govbohrium.com Transition metal catalysis, in particular, opens up a wide array of synthetic possibilities.

Cross-Coupling Reactions: The C-Br bond can be activated by palladium, copper, or nickel catalysts to participate in cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst could be used to couple the α-carbon with an aryl or vinyl boronic acid, leading to the formation of α-aryl or α-vinyl amides. thieme-connect.de The general mechanism for such a reaction involves oxidative addition of the α-bromo amide to the low-valent metal catalyst, followed by transmetalation with the organoboron reagent, and finally reductive elimination to yield the product and regenerate the catalyst.

Radical Reactions: Under photoredox or transition metal catalysis, single-electron transfer to the C-Br bond can generate an α-amido radical. This highly reactive intermediate can participate in a variety of transformations, including intramolecular cyclizations onto aromatic rings or other unsaturated systems, or intermolecular additions to alkenes. nih.gov

Organocatalysis: Chiral primary α-amino amides have been shown to be effective organocatalysts in a range of asymmetric transformations. mdpi.com While this compound itself is not a primary α-amino amide, its derivatives, where the bromine has been substituted by an amino group, could potentially serve as such catalysts.

Spectroscopic and Structural Characterization Methodologies for 1 2 Bromobutanoyl 3,5 Dimethylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For a molecule with multiple stereocenters like 1-(2-bromobutanoyl)-3,5-dimethylpiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural and stereochemical assignment. The presence of chiral centers in both the acyl and piperidine (B6355638) moieties can lead to the formation of diastereomers, which can often be distinguished by NMR. thieme-connect.denih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal the connectivity between neighboring protons. Due to the restricted rotation around the amide bond, separate signals for the piperidine ring protons may be observed, indicating the presence of different conformational isomers.

Expected ¹H NMR Chemical Shifts:

Aliphatic Protons: The protons of the ethyl group in the bromobutanoyl moiety would appear in the upfield region. The CH group attached to the bromine atom is expected to be significantly deshielded, appearing at a lower field.

Piperidine Ring Protons: The protons on the dimethylpiperidine ring will exhibit complex splitting patterns due to their diastereotopic nature. The methyl groups would likely appear as doublets.

Amide Bond Influence: The protons alpha to the nitrogen and carbonyl group will be shifted downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of each carbon is characteristic of its hybridization and chemical environment.

Expected ¹³C NMR Chemical Shifts:

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm.

Carbon Bearing Bromine: The carbon atom directly bonded to the bromine atom will also be deshielded.

Piperidine and Alkyl Carbons: The carbons of the piperidine ring and the ethyl group will appear in the aliphatic region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data Table

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| CH-Br | ~4.5 | ~50 |

| Piperidine CH (adjacent to N) | ~3.0 - 4.0 | ~50 - 60 |

| Piperidine CH (with methyl) | ~1.5 - 2.0 | ~30 - 40 |

| Piperidine CH₂ | ~1.0 - 1.8 | ~25 - 35 |

| Piperidine CH₃ | ~0.9 | ~15 - 20 |

| Butanoyl CH₂ | ~1.8 - 2.2 | ~25 - 30 |

| Butanoyl CH₃ | ~1.0 | ~10 - 15 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the butanoyl chain and the dimethylpiperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the bromobutanoyl moiety to the piperidine nitrogen via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For this compound, NOESY can help determine the relative stereochemistry of the substituents on the piperidine ring and the conformation around the amide bond. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can be used to deduce the structure through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. nih.gov This is a definitive method for confirming the molecular formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity. youtube.com

Hypothetical HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M(⁷⁹Br)]⁺ | C₁₁H₂₀Br¹⁴NO | [Calculated Value] |

| [M(⁸¹Br)]⁺ | C₁₁H₂₀Br¹⁴NO | [Calculated Value + 2] |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides detailed structural information. tandfonline.comresearchgate.net

Expected Fragmentation Pathways:

Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of the bromine atom as a radical, leading to a significant fragment ion. acs.org

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group or the nitrogen atom can occur.

Amide Bond Cleavage: The amide bond can cleave, resulting in ions corresponding to the acyl and piperidine portions of the molecule.

Piperidine Ring Fragmentation: The dimethylpiperidine ring can undergo characteristic fragmentation patterns.

Hypothetical MS/MS Fragmentation Data

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| [M]⁺ | [M - Br]⁺ | Br• |

| [M]⁺ | [C₄H₆BrO]⁺ | C₇H₁₄N• |

| [M]⁺ | [C₇H₁₄N]⁺ | C₄H₆BrO• |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including IR and Raman, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

Amide Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of a tertiary amide.

C-N Stretch: The carbon-nitrogen stretching vibration of the amide will likely appear in the 1200-1300 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretch is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. koyauniversity.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O and C-N bonds of the amide group should also be Raman active. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Amide C=O Stretch | 1630 - 1680 (Strong) | 1630 - 1680 (Moderate) |

| Aliphatic C-H Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| C-N Stretch | 1200 - 1300 (Moderate) | 1200 - 1300 (Weak) |

| C-Br Stretch | 500 - 600 (Moderate) | 500 - 600 (Strong) |

Chiroptical Methods (e.g., Optical Rotation, Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopic methods are essential for determining the absolute configuration of chiral molecules like this compound, which possesses multiple stereocenters. These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light.

Optical Rotation (OR): This is a fundamental chiroptical measurement that determines the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). The direction of rotation (dextrorotatory, (+), or levorotatory, (-)) and its magnitude are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature). A hypothetical data table for the optical rotation of the enantiomers of this compound would resemble the following:

| Compound Name | Enantiomer | Specific Rotation [α]D20 | Solvent | Concentration ( g/100 mL) |

| This compound | Enantiomer A | Data not available | e.g., Chloroform | e.g., 1.0 |

| This compound | Enantiomer B | Data not available | e.g., Chloroform | e.g., 1.0 |

This table illustrates the format for presenting optical rotation data. No actual data is available for this compound.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This results in a spectrum with positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R,R,R)-configuration), the absolute configuration can be unambiguously assigned. VCD is particularly powerful as it provides rich structural information related to the molecule's conformation in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light by chromophores in a chiral molecule. The resulting spectrum, with positive or negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chromophore. Similar to VCD, the comparison of an experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers allows for the determination of the absolute configuration.

For both VCD and ECD, the assignment of absolute configuration relies on a close match between the experimental spectrum and the computed spectrum for one of the possible enantiomers. Without experimental data for this compound, a conclusive assignment cannot be made.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be grown. This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule with high precision.

For a chiral molecule, the analysis of anomalous dispersion effects (the Bijvoet method) allows for the unambiguous determination of the absolute configuration in the solid state. The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation and packing in the crystal.

A summary of crystallographic data for this compound would typically be presented in a table like the one below.

| Parameter | Value |

| Chemical Formula | C11H20BrNO |

| Formula Weight | 262.19 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

| Flack Parameter | Data not available |

This table illustrates the standard format for crystallographic data. No actual data is available for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Geometric Optimization and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its electronic properties. These calculations solve approximations of the Schrödinger equation to find the energy and wavefunction of the system.

Density Functional Theory (DFT) Studies on Conformation and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A DFT study on 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine would begin with a conformational analysis to identify the lowest energy isomers (conformers). The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The presence of methyl groups at the 3 and 5 positions, and the 2-bromobutanoyl group at the 1-position, would lead to various possible stereoisomers and rotamers.

Calculations using a functional such as B3LYP or WB97XD, combined with a basis set like 6-311++G(d,p), would be performed to optimize the geometry of each possible conformer. jksus.org The relative energies of these optimized structures would reveal the most stable conformation.

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| Chair (equatorial substituents) | 0.00 | 2.5 |

| Chair (axial/equatorial) | 8.5 | 3.1 |

| Twist-Boat | 22.0 | 4.2 |

| This table represents hypothetical data for illustrative purposes. |

Furthermore, DFT calculations would elucidate the electronic structure of the molecule. Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is useful for predicting sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into charge transfer interactions within the molecule, such as hyperconjugation, which contribute to its stability. researchgate.net

Ab Initio Calculations for Accurate Thermochemical Data

For more precise energetic information, ab initio (from first principles) methods, which are more computationally intensive than DFT, would be employed. Methods like Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster theory (e.g., CCSD(T)) would be used on the DFT-optimized geometries to calculate highly accurate thermochemical data. These calculations would yield reliable values for the enthalpy of formation, entropy, and Gibbs free energy, which are essential for understanding the molecule's thermodynamic stability and its behavior in chemical equilibria. researchgate.net

| Thermochemical Parameter | Calculated Value |

| Enthalpy of Formation (gas phase) | -250.5 kJ/mol |

| Entropy (298.15 K) | 480.2 J/(mol·K) |

| Gibbs Free Energy of Formation | -120.8 kJ/mol |

| This table represents hypothetical data for illustrative purposes. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulation box, often with an explicit solvent like water, and solving Newton's equations of motion for every atom. nih.gov

This approach would allow for the exploration of:

Conformational Flexibility: MD simulations can reveal how the molecule transitions between different conformations, providing a more realistic picture of its behavior in solution than static calculations alone.

Solvent Effects: The simulation would show how solvent molecules arrange around the solute and how these interactions influence the solute's conformation and stability. The dipole moment of the molecule is expected to increase in a polar solvent like water. jksus.org

Structural Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over time, the stability of the molecule's structure can be assessed. A stable simulation would show the RMSD reaching a plateau. jksus.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Using the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized geometry, the theoretical ¹H and ¹³C NMR chemical shifts can be calculated. epstem.net These predicted shifts, when scaled and compared with experimental data, can help confirm the structure and assign the signals in the experimental spectrum.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | 172.5 | 170.8 |

| CH-Br | 55.3 | 54.1 |

| N-CH₂ (piperidine) | 48.9 | 47.5 |

| This table represents hypothetical data for illustrative purposes. |

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the vibrational frequencies and intensities of the molecule. These correspond to the peaks observed in Infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis would then be performed to assign each calculated vibrational mode to specific atomic motions, such as C-H stretches, C=O stretches, or ring deformations, aiding in the interpretation of the experimental vibrational spectra. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Theoretical methods can be used to model chemical reactions, providing insights into reaction mechanisms and kinetics that can be difficult to obtain experimentally. For this compound, a potential reaction to model would be the nucleophilic substitution of the bromine atom.

Computational chemists would model the reaction pathway by identifying the structures of the reactants, products, and the transition state (the highest energy point along the reaction coordinate). By calculating the energies of these species, the activation energy (the energy barrier for the reaction) can be determined. This information is crucial for predicting the reaction rate. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) would be used to locate the transition state structure, which would then be confirmed by a frequency calculation (a true transition state has exactly one imaginary frequency). This type of modeling provides a detailed, molecular-level understanding of how the reaction proceeds.

Derivatization and Synthetic Applications of 1 2 Bromobutanoyl 3,5 Dimethylpiperidine

Utilization as a Chiral Building Block in Asymmetric Synthetic Strategies

The presence of two stereocenters in the 3,5-dimethylpiperidine (B146706) moiety of 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine inherently makes it a chiral molecule. This chirality can be harnessed in asymmetric synthesis, where the piperidine (B6355638) ring acts as a chiral auxiliary to control the stereochemical outcome of reactions. The fixed spatial orientation of the methyl groups can create a chiral environment that influences the approach of reagents to the reactive centers of the molecule, primarily at the α-carbon of the butanoyl group.

In principle, the chiral piperidine backbone can direct stereoselective transformations. rsc.orgcdnsciencepub.comacs.org For instance, in nucleophilic substitution reactions at the α-carbon, the chiral scaffold can induce facial selectivity, leading to the preferential formation of one diastereomer. The degree of stereocontrol would be dependent on the proximity of the chiral centers to the reacting site and the reaction conditions.

Key Asymmetric Applications:

Diastereoselective Alkylation: The enolate derived from this compound can, in theory, undergo diastereoselective alkylation. The chiral piperidine ring would direct the incoming electrophile to one face of the enolate.

Chiral Auxiliary: The 3,5-dimethylpiperidine group can be employed as a chiral auxiliary. After a stereoselective reaction, the auxiliary can be cleaved to yield an enantiomerically enriched product.

While specific studies on this compound as a chiral building block are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral piperidine derivatives are well-established. nih.govnih.govresearchgate.net

Precursor for Diverse N-Substituted Piperidine Scaffolds

The most straightforward application of this compound is its use as a precursor for a wide array of N-substituted piperidine scaffolds. The bromine atom at the α-position of the butanoyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This allows for the introduction of a vast range of functional groups, leading to the synthesis of diverse derivatives.

A variety of nucleophiles can be employed to displace the bromide, including amines, thiols, alcohols, and carbanions. researchgate.net These reactions typically proceed via an SN2 mechanism, resulting in the inversion of configuration at the α-carbon, if it is a stereocenter. libretexts.orglibretexts.org

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amine | R-NH₂ | α-Amino amide |

| Thiol | R-SH | α-Thio amide |

| Alcohol/Phenol | R-OH/Ar-OH | α-Oxy amide |

| Carbanion | Malonic ester anion | α-Alkylated amide |

This reactivity allows for the systematic modification of the side chain, which is a common strategy in medicinal chemistry for the optimization of lead compounds.

Synthesis of Compound Libraries via Diversification at the Bromine or Amide Group

The reactivity of the α-bromo amide moiety makes this compound an ideal substrate for the synthesis of compound libraries for high-throughput screening. wikipedia.orgijpsr.com Combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large number of structurally related compounds. uniroma1.itspirochem.combioduro.com

Diversification Strategies:

At the Bromine Position: A library of diverse nucleophiles can be reacted with this compound in a parallel fashion to create a library of compounds with varying substituents at the α-position of the butanoyl chain. nih.gov

At the Amide Group: While more challenging, the amide bond can also be a point of diversification. For instance, reduction of the amide to an amine, followed by reaction with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides), would yield a different set of diversified products.

The combination of these diversification strategies allows for the exploration of a large chemical space around the 3,5-dimethylpiperidine core, which is valuable in the search for new biologically active molecules. nih.govajrconline.org

Applications in the Construction of Complex Heterocyclic Systems

The presence of both an electrophilic center (the α-carbon) and a nucleophilic center (the amide nitrogen or oxygen upon tautomerization) in derivatives of this compound allows for its use in the construction of more complex heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in this regard. rsc.orgrsc.org

For example, if a nucleophilic group is introduced by substitution of the bromine, a subsequent intramolecular reaction with the amide carbonyl could lead to the formation of a new ring. Furthermore, the α-bromo amide itself can react with binucleophiles to form heterocyclic structures. researchgate.netrsc.org

Examples of Potential Heterocyclic Syntheses:

Synthesis of Piperazinones: Reaction with an amino acid derivative could be followed by intramolecular cyclization to form a piperazinone ring.

Synthesis of Morpholinones: Reaction with a hydroxy acid derivative could lead to the formation of a morpholinone ring.

Synthesis of Thiazolidinones: Reaction with a thioamide could afford a thiazolidinone. rsc.org

These strategies demonstrate the potential of this compound as a scaffold for the synthesis of more complex, polycyclic molecules. mdpi.comresearchgate.netrsc.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromobutanoyl)-3,5-dimethylpiperidine, and how can intermediates be characterized effectively?

- Methodological Answer : The compound can be synthesized via acylation of 3,5-dimethylpiperidine with 2-bromobutanoyl chloride under anhydrous conditions. Key steps include:

-

Step 1 : React 3,5-dimethylpiperidine with 2-bromobutanoyl chloride in dichloromethane, using triethylamine as a base .

-

Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Characterization : Use H/C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 1.2–3.0 ppm, bromobutanyl signals at δ 4.1–4.5 ppm) and mass spectrometry (MS) for molecular ion validation .

Table 1 : Key Spectroscopic Signatures

Functional Group NMR (δ, ppm) MS (m/z) Piperidine ring 1.2–3.0 287.35 Bromobutanyl 4.1–4.5 [M+H]⁺

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Multi-modal analysis is critical:

- NMR : Identify stereochemistry and substituent positions. For example, coupling constants () in H NMR distinguish axial/equatorial protons on the piperidine ring .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm and C-Br vibration at 550–650 cm .

- HPLC-PDA : Monitor purity (>95%) and detect isomers/byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yield data when scaling up the synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). For example:

- Factorial Design : Test 2–3 variables at high/low levels to isolate interactions (e.g., excess acyl chloride improves yield but increases byproducts) .

- Process Simulation : Apply computational tools (e.g., Aspen Plus) to model heat transfer and mixing efficiency in larger reactors .

Q. What computational strategies predict the reactivity of the bromobutanyl moiety in this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., bromine substitution vs. elimination). Software like Gaussian or ORCA can predict activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize transition states) .

Q. How should experimentalists design multi-variable optimization studies for catalytic efficiency?

- Methodological Answer :

-

Response Surface Methodology (RSM) : Optimize parameters like catalyst loading (0.5–2.0 mol%) and reaction time (12–24 hrs) to maximize yield .

-

High-Throughput Screening : Use automated platforms to test 100+ conditions/day, coupled with machine learning for pattern recognition .

Table 2 : Example Optimization Parameters

Variable Range Optimal Value Catalyst Loading 0.5–2.0 mol% 1.2 mol% Temperature 60–100°C 80°C

Q. What methodologies differentiate isomeric byproducts during synthesis?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons in isomers (e.g., axial vs. equatorial substituents) .

- X-ray Crystallography : Definitive structural assignment for crystalline intermediates .

- Chiral HPLC : Separate enantiomers using cellulose-based columns .

Contradictions and Resolutions

- Evidence Conflict : While traditional synthesis ( ) emphasizes stepwise acylation, computational approaches ( ) suggest single-pot reactions.

Data-Driven Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。